molecular formula C8H16O3 B13909713 [3-(Methoxymethyl)oxan-3-yl]methanol

[3-(Methoxymethyl)oxan-3-yl]methanol

Katalognummer: B13909713
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: AADQYDZJIMOFAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Methoxymethyl)oxan-3-yl]methanol is an organic compound with the molecular formula C8H16O3 It is a derivative of oxane, featuring a methoxymethyl group and a hydroxymethyl group attached to the oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)oxan-3-yl]methanol can be achieved through several methods. One common approach involves the reaction of oxane derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Methoxymethyl)oxan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to yield alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(Methoxymethyl)oxan-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biology as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

Medicine

In medicine, this compound derivatives could be explored for their therapeutic potential. Research is ongoing to investigate their efficacy in treating various diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.

Wirkmechanismus

The mechanism of action of [3-(Methoxymethyl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylmethanol: An organic compound with a similar hydroxyl group but different structural features.

    Imidazole: A heterocyclic compound with distinct chemical properties and applications.

Uniqueness

[3-(Methoxymethyl)oxan-3-yl]methanol is unique due to its combination of a methoxymethyl group and a hydroxymethyl group attached to an oxane ring

Eigenschaften

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

[3-(methoxymethyl)oxan-3-yl]methanol

InChI

InChI=1S/C8H16O3/c1-10-6-8(5-9)3-2-4-11-7-8/h9H,2-7H2,1H3

InChI-Schlüssel

AADQYDZJIMOFAP-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CCCOC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.